N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide
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Overview
Description
N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a sulfonamide group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide typically involves the reaction of 4-methylcyclohex-3-en-1-ylamine with methanesulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The imine linkage allows for reversible binding, making it a versatile compound for various applications. The cyclohexene ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohex-3-en-1-one: Shares the cyclohexene ring structure but lacks the sulfonamide and imine groups.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: Contains a similar cyclohexene ring but has different functional groups.
Uniqueness
N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide is unique due to its combination of a cyclohexene ring, sulfonamide group, and imine linkage. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-8-4-6-10(7-5-8)9(2)11-12-15(3,13)14/h4,10,12H,5-7H2,1-3H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGDZNNXUAEJQB-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=NNS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC(CC1)/C(=N\NS(=O)(=O)C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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